8-Hydroxy-3-methylquinolin-4(1H)-one 8-Hydroxy-3-methylquinolin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 127441-78-5
VCID: VC8226939
InChI: InChI=1S/C10H9NO2/c1-6-5-11-9-7(10(6)13)3-2-4-8(9)12/h2-5,12H,1H3,(H,11,13)
SMILES: CC1=CNC2=C(C1=O)C=CC=C2O
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol

8-Hydroxy-3-methylquinolin-4(1H)-one

CAS No.: 127441-78-5

Cat. No.: VC8226939

Molecular Formula: C10H9NO2

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

8-Hydroxy-3-methylquinolin-4(1H)-one - 127441-78-5

Specification

CAS No. 127441-78-5
Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
IUPAC Name 8-hydroxy-3-methyl-1H-quinolin-4-one
Standard InChI InChI=1S/C10H9NO2/c1-6-5-11-9-7(10(6)13)3-2-4-8(9)12/h2-5,12H,1H3,(H,11,13)
Standard InChI Key UVAMFFNUISSQOT-UHFFFAOYSA-N
SMILES CC1=CNC2=C(C1=O)C=CC=C2O
Canonical SMILES CC1=CNC2=C(C1=O)C=CC=C2O

Introduction

Structural Characteristics and Tautomeric Behavior

Molecular Architecture

The core structure of 8-hydroxy-3-methylquinolin-4(1H)-one consists of a quinoline scaffold with a ketone group at position 4, a hydroxyl group at position 8, and a methyl group at position 3 (Figure 1). The molecular formula is hypothesized to be C10H9NO2\text{C}_{10}\text{H}_{9}\text{NO}_{2}, based on comparisons with structurally similar compounds such as 3-hydroxy-1-methyl-4(1H)-quinolinone (PubChem CID: 590078) . The presence of the hydroxyl group at position 8 introduces steric and electronic effects that influence tautomerism and hydrogen-bonding interactions.

Table 1: Hypothesized Physicochemical Properties of 8-Hydroxy-3-methylquinolin-4(1H)-one

PropertyValueBasis for Estimation
Molecular Weight175.18 g/molAnalogous to PubChem CID 590078
LogP (Partition Coefficient)2.81Similar to 1-butyl-4-hydroxy-3-methylquinolin-2(1H)-one
Water SolubilityLow (≤1 mg/mL)Hydrophobic quinolinone backbone
Melting Point220–225°C (predicted)Thermal stability of substituted quinolones

Tautomerism and Resonance Stabilization

Synthesis and Reaction Pathways

Classical Synthetic Routes

The synthesis of 8-hydroxy-3-methylquinolin-4(1H)-one can be extrapolated from methods used for analogous quinolones. A plausible route involves:

  • Condensation of diethyl malonate with aniline derivatives: This method, employed for 4-hydroxy-3-methyl-2(1H)-quinolone , could be adapted by introducing methyl and hydroxyl groups via substituted anilines.

  • Cyclization of β-keto amides: β-Keto amides derived from 3-methylanthranilic acid may undergo thermal cyclization to form the quinolinone core .

Table 2: Key Reaction Intermediates for Synthesis

IntermediateRole in SynthesisReference Compound
3-Methylanthranilic acidPrecursor for β-keto amideHC-6770 (7-chloro-2,8-dimethyl-4-hydroxyquinoline)
Diethyl malonateCarbonyl source4-hydroxy-3-methyl-2(1H)-quinolone

Modern Catalytic Approaches

Transition-metal-catalyzed cross-coupling reactions could introduce substituents regioselectively. For example, palladium-catalyzed hydroxylation at position 8 might utilize directed C–H activation, as demonstrated for chlorinated quinolines .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical 1H^1\text{H} and 13C^{13}\text{C} NMR chemical shifts for 8-hydroxy-3-methylquinolin-4(1H)-one are predicted based on analogs:

  • 1H^1\text{H} NMR (DMSO-d6d_6): δ 2.45 (s, 3H, CH₃), δ 6.90–7.80 (m, 4H, aromatic), δ 10.20 (s, 1H, OH) .

  • 13C^{13}\text{C} NMR: δ 177.8 (C=O), δ 161.2 (C-OH), δ 137.4 (C8a), δ 20.1 (CH₃) .

Mass Spectrometry

The molecular ion peak [M+H]+[M+H]^+ is expected at m/z 176.08, with fragmentation patterns involving loss of CO (28-28 Da) and H₂O (18-18 Da) .

Biological and Industrial Applications

Materials Science

The compound’s planar structure and hydrogen-bonding capacity suggest utility in organic semiconductors or metal-organic frameworks (MOFs) .

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